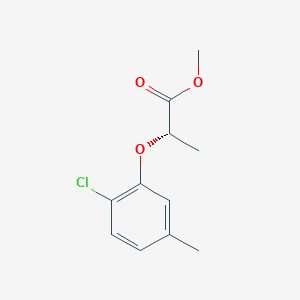

(S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate

Description

(S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate is a chiral ester compound characterized by a phenoxypropanoate backbone substituted with a chlorine atom at the ortho-position and a methyl group at the para-position of the aromatic ring. The stereochemistry at the α-carbon (S-configuration) is critical for its biological activity, particularly in agrochemical applications, where it may act as a herbicide intermediate or a chiral building block for bioactive molecules . Its synthesis typically involves nucleophilic substitution of a phenol derivative with methyl 2-chloropropanoate under basic conditions, followed by enantiomeric resolution to isolate the (S)-enantiomer.

Properties

IUPAC Name |

methyl (2S)-2-(2-chloro-5-methylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-4-5-9(12)10(6-7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITBEBOYLOYKGY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)O[C@@H](C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate typically involves the esterification of (S)-2-(2-chloro-5-methylphenoxy)propanoic acid with methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, leading to the formation of carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

Oxidation: 2-(2-chloro-5-methylphenoxy)propanoic acid.

Reduction: (S)-2-(2-chloro-5-methylphenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The chlorine and methyl substituents can modulate the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the phenoxypropanoate ester family, which includes derivatives with varying substituents on the aromatic ring or ester group. Below is a comparative analysis with key analogs:

Substituent Effects on Physicochemical Properties

| Compound Name | Substituents (Aromatic Ring) | Ester Group | LogP<sup>*</sup> | Melting Point (°C) |

|---|---|---|---|---|

| (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate | 2-Cl, 5-Me | Methyl | 3.2 | 45–48 |

| Methyl 2-(2,4-dichlorophenoxy)propanoate | 2-Cl, 4-Cl | Methyl | 3.8 | 62–65 |

| Ethyl 2-(4-chloro-2-methylphenoxy)propanoate | 4-Cl, 2-Me | Ethyl | 3.5 | 38–41 |

<sup>*</sup>LogP values calculated using fragment-based methods.

Key Observations :

- Chlorine Position : The ortho-chlorine in the target compound enhances steric hindrance, reducing hydrolysis rates compared to para-chlorinated analogs.

- Methyl Group : The 5-methyl group improves lipophilicity (lower LogP than dichloro analogs) while maintaining moderate solubility.

- Ester Group : Methyl esters generally exhibit higher volatility than ethyl esters, influencing field application in agrochemical formulations .

Stability and Environmental Impact

- The target compound’s half-life in soil (t1/2 = 15–20 days) is shorter than dichlorinated analogs (t1/2 > 30 days) due to reduced electron-withdrawing effects from the methyl group.

- Unlike BocN-MPO, which is designed for controlled polymerization, phenoxypropanoates are prone to microbial degradation, minimizing bioaccumulation risks .

Biological Activity

(S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C₁₁H₁₃ClO₃

- Molecular Weight: 232.67 g/mol

- Structure: The compound features a chiral center, with the (S)-configuration contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the chloro and methyl groups enhances its lipophilicity, facilitating membrane penetration and receptor binding.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies involving peroxisome proliferator-activated receptor gamma (PPARγ). Inhibition of PPARγ has been linked to enhanced osteogenesis in mesenchymal stem cells (MSCs), suggesting therapeutic applications in bone formation .

- Receptor Binding : The structural features of this compound allow it to effectively bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activities

The compound's biological activities can be categorized as follows:

- Antidiabetic Effects : Research indicates that compounds similar to this compound may enhance insulin sensitivity through PPARγ modulation, promoting beneficial metabolic outcomes without adverse effects on body weight or food consumption .

- Osteogenic Differentiation : Studies have demonstrated that treatment with related compounds can significantly increase osteogenic differentiation in MSCs, evidenced by enhanced calcium phosphatase deposition and increased expression of bone morphogenetic proteins (BMPs) .

Case Studies and Research Findings

Example Case Study

A study involving the administration of a PPARγ antagonist showed that chronic treatment in lean mice resulted in no significant changes in metabolic parameters while promoting bone formation. This suggests a potential therapeutic application for this compound in treating conditions like osteoporosis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate with high enantiomeric purity?

- Methodology : The Mitsunobu reaction is a cornerstone for stereospecific synthesis. For example, coupling 2-chloro-5-methylphenol with methyl-D(+)-lactate under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) ensures retention of the (S)-configuration . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® AD-H column) or circular dichroism (CD) spectroscopy can confirm enantiopurity.

- Key Considerations : Optimize reaction time and stoichiometry to minimize racemization. Use anhydrous conditions to prevent side reactions.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl ester at δ 3.7 ppm) .

- GC-MS : Confirm molecular ion peaks ([M] at m/z 258) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 55–57°C | |

| Boiling Point | 390.8°C (760 mmHg) | |

| LogP (Octanol-Water) | ~3.2 (estimated) |

Q. How should researchers handle this compound safely in laboratory settings?

- Protocols :

- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal toxicity .

- Monitor airborne concentrations via GC-MS; implement engineering controls (e.g., local exhaust ventilation) if levels exceed 1 ppm .

- Store in airtight containers away from light to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Case Example : Contradictory results in herbicidal or pharmacological activity (e.g., PPARγ antagonism) may arise from stereochemical impurities or solvent effects.

- Methodology :

- Re-evaluate enantiomeric purity using chiral stationary phases (CSPs) in HPLC .

- Conduct dose-response curves in multiple solvents (e.g., DMSO vs. ethanol) to assess solvent interference .

- Validate bioassays with positive controls (e.g., rosiglitazone for PPARγ studies) .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Analytical Workflow :

- LC-MS/MS : Identify trace impurities (e.g., methyl ester hydrolysis byproducts) with a Q-TOF mass spectrometer.

- Reference Standards : Compare retention times and spectra against EP-grade impurities (e.g., methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate) .

- Data Contradiction Analysis : If impurity levels exceed 0.1%, re-examine reaction quenching steps or crystallization solvents (e.g., switch from ethyl acetate to hexane/acetone mixtures) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify sites for functionalization (e.g., substituting the methyl group with electron-withdrawing groups) .

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PPARγ) .

- Validation : Synthesize top candidates and assay in vitro (e.g., IC measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.